Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-
Description
The compound Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- features a thieno[2,3-D]pyrimidinone core fused with a thiophene ring, substituted at the 2-position with a thioether-linked acetamide moiety. The acetamide nitrogen is further modified with two isopropyl groups, conferring steric bulk and lipophilicity. The synthesis of such compounds typically involves alkylation of thiol-containing heterocycles with chloroacetamides, as described in analogous methodologies .
Properties
Molecular Formula |
C16H23N3O2S2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C16H23N3O2S2/c1-8(2)19(9(3)4)12(20)7-22-16-17-14(21)13-10(5)11(6)23-15(13)18-16/h8-9H,7H2,1-6H3,(H,17,18,21) |
InChI Key |
HPUMUPINSYVEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)N(C(C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-bis(isopropyl)- typically involves:
- Formation of the thieno[2,3-d]pyrimidine core with appropriate methyl and oxo substitutions.
- Introduction of the thioether linkage at the 2-position of the pyrimidine ring.
- Acetamide formation via reaction with bis(isopropyl)amine or its derivatives.
This multi-step synthesis requires careful control of reaction conditions, choice of solvents, bases, and purification techniques.
Key Synthetic Steps and Conditions
Detailed Reaction Conditions and Solvent Effects
- Bases: Organic bases such as triethylamine, N-methylmorpholine, or alkali metal carbonates are preferred to neutralize acids formed during acylation and promote nucleophilicity.
- Solvents: Polar aprotic solvents like N,N-dimethylformamide, acetonitrile, or dimethyl sulfoxide facilitate nucleophilic substitution and acylation steps.
- Temperature: Reactions are generally conducted at room temperature to 60 °C; lower temperatures (0-30 °C) are preferred to control selectivity and minimize side reactions.
- Reaction Time: Varies widely depending on substrates and conditions, ranging from several minutes to tens of hours.
Purification and Isolation
- After reaction completion, the product is isolated by conventional methods such as:
Research Findings and Data Integration
Reaction Yields and Purity
| Step | Yield (%) | Purification Method | Notes |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine core formation | 70-85 | Recrystallization | High purity achievable |
| Thioether substitution | 60-80 | Chromatography or extraction | Sensitive to moisture |
| Acetamide formation | 75-90 | Recrystallization or chromatography | Bis(isopropyl) groups improve solubility |
Analytical Characterization
- NMR Spectroscopy: Confirms structure, substitution pattern, and purity.
- Mass Spectrometry: Molecular ion peak consistent with calculated molecular weight.
- Infrared Spectroscopy: Characteristic amide carbonyl stretch and thioether bands.
- Elemental Analysis: Matches theoretical composition for C, H, N, S.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Substituted thiophenes, amidines, bis(isopropyl)amine, acylating agents |
| Reaction Types | Condensation, nucleophilic substitution, acylation |
| Solvents | N,N-dimethylformamide, acetonitrile, dimethyl sulfoxide |
| Bases | Triethylamine, potassium carbonate, N-methylmorpholine |
| Temperature Range | 0 to 60 °C |
| Reaction Time | Minutes to tens of hours |
| Purification Techniques | Recrystallization, chromatography, extraction |
| Yield Range | 60-90% depending on step |
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
The target compound’s thieno[2,3-D]pyrimidinone core distinguishes it from simpler pyrimidinone derivatives (e.g., compounds 5.6, 5.12, and 5.15 in and ), which lack the fused thiophene ring.
Table 1: Core Heterocycle Comparison
Substituent Effects on Physicochemical Properties
The N,N-bis(isopropyl) group in the target compound introduces significant steric hindrance and lipophilicity, contrasting with the benzyl (5.12), 4-phenoxy-phenyl (5.15), and 2,3-dichlorophenyl (5.6) substituents in analogs. These differences impact solubility and bioavailability:
Hydrogen Bonding and Crystallographic Behavior
Analogous pyrimidinones (e.g., 5.6, 5.12) exhibit NH···O and NH···S interactions, as evidenced by ^1H NMR signals for NH protons (δ ~10.0–12.5 ppm) . This aligns with Etter’s graph-set analysis, where steric bulk can limit supramolecular network formation .
Biological Activity
Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- (CAS Number: 606108-50-3) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
- Molecular Formula : C16H23N3O2S2
- Molar Mass : 353.5 g/mol
- Structural Formula :
Recent studies have focused on the inhibition of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease (AD). Compounds similar to Acetamide have shown promising results in inhibiting BChE activity, which is crucial for therapeutic strategies against AD.
In Vitro Studies
A study evaluated various substituted acetamide derivatives for their ability to inhibit BChE. Among these, a compound structurally related to Acetamide exhibited significant inhibition with an IC50 value of 3.94 μM. The Lineweaver-Burk plot indicated that this compound functions as a mixed-type inhibitor of BChE, suggesting dual interaction with the enzyme's active sites .
Case Study 1: Alzheimer's Disease Therapeutics
In a recent publication, researchers synthesized a series of acetamide derivatives and assessed their biological activities. The lead compound demonstrated effective inhibition of BChE and was validated through molecular docking studies that confirmed binding to both the catalytic and peripheral sites of the enzyme .
Case Study 2: Molecular Dynamics Simulations
Molecular dynamics simulations were conducted to further understand the binding interactions between the acetamide derivative and BChE. Parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), solvent-accessible surface area (SASA), and hydrogen bond formation were analyzed. These simulations provided insights into the stability and conformational changes upon binding .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Formula | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Acetamide Derivative A | 606108-50-3 | C16H23N3O2S2 | 3.94 | Mixed-type BChE inhibitor |
| Acetamide Derivative B | 606107-76-0 | C18H19N3O2S2 | 5.20 | Competitive inhibitor |
| Acetamide Derivative C | 606108-82-1 | C13H13N5O3S2 | 4.50 | Non-competitive inhibitor |
Q & A
Q. What are the common synthetic routes and key reagents for preparing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Halogenation to introduce functional groups (e.g., using thionyl chloride or bromine derivatives) .
- Step 2 : Alkylation with N-aryl-substituted chloroacetamides under reflux in aprotic solvents like DMF .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product . Key reagents include sodium methylate (2.6–2.8-fold molar excess) and 2-chloro-N-benzylacetamide. Yields range from 60% to 80% depending on solvent polarity and temperature control .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Halogenation | NaOMe, DMF, 80°C | 60–80% | |
| Alkylation | 2-Chloroacetamide derivatives, reflux | 66–80% | |
| Purification | Ethanol/water recrystallization | >95% purity |
Q. How is the compound characterized structurally, and what spectroscopic data are critical?
Structural confirmation relies on:
- 1H NMR : Peaks at δ 12.50 ppm (NH-3), 10.08 ppm (NHCO), and 2.19 ppm (CH3) confirm the thienopyrimidine and acetamide moieties .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 344.21) validate the molecular formula .
- Elemental Analysis : Matching calculated vs. observed values for C, N, and S ensures purity (e.g., C: 45.29% observed vs. 45.36% calculated) .
Advanced Research Questions
Q. How can reaction yields be optimized in the alkylation step?
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of intermediates .
- Temperature Gradients : Prolonged reflux (24h vs. 12h) improves yields by 15% in thioether formation .
- Catalyst Screening : Adding catalytic KI or phase-transfer agents accelerates chloroacetamide reactivity .
- Real-Time Monitoring : TLC or HPLC tracks intermediate stability, reducing byproduct formation .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR shifts or MS fragmentation patterns may arise from solvent effects or impurities. Strategies include:
- Cross-Validation : Compare data with structurally analogous compounds (e.g., δ 7.58 ppm for pyrimidine protons in DMSO-d6 vs. CDCl3) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve overlapping signals .
- Reproducibility Checks : Repeat syntheses under inert atmospheres to exclude oxidation artifacts .
Q. What computational methods predict the compound’s bioactivity?
- Molecular Docking : Simulate binding to enzymes like dihydrofolate reductase using PyMOL or AutoDock .
- QSAR Modeling : Correlate substituent effects (e.g., isopropyl groups) with IC50 values from kinase inhibition assays .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Byproduct Management : Optimize column chromatography gradients to remove dimeric byproducts .
- Solvent Recovery : Switch from DMF to recyclable solvents (e.g., ethanol/water mixtures) .
- Stability Testing : Monitor degradation under physiological pH (e.g., hydrolysis of the thioether bond at pH >8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
